molecular formula C14H11Cl2NO B5752060 N-benzyl-2,3-dichlorobenzamide

N-benzyl-2,3-dichlorobenzamide

Cat. No.: B5752060
M. Wt: 280.1 g/mol
InChI Key: NOBRGQYHMUFXPC-UHFFFAOYSA-N
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Description

N-benzyl-2,3-dichlorobenzamide is an organic compound belonging to the benzamide class It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide structure, with two chlorine atoms substituted at the 2 and 3 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,3-dichlorobenzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2,3-dichlorobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group of the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Nucleophilic Substitution: Substituted benzamides with various functional groups.

    Reduction: N-benzyl-2,3-dichloroaniline.

    Oxidation: N-benzyl-2,3-dichlorobenzoic acid.

Scientific Research Applications

N-benzyl-2,3-dichlorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2,3-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active site residues, while the benzyl group can engage in hydrophobic interactions. The chlorine atoms may enhance binding affinity through halogen bonding or by increasing the lipophilicity of the compound. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • N-benzyl-2,4-dichlorobenzamide
  • N-benzyl-3,5-dichlorobenzamide
  • N-benzyl-2,6-dichlorobenzamide

Comparison: N-benzyl-2,3-dichlorobenzamide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and binding properties. For example, N-benzyl-2,4-dichlorobenzamide may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity. The 2,3-dichloro substitution pattern can also affect the compound’s solubility and stability compared to other isomers.

Properties

IUPAC Name

N-benzyl-2,3-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c15-12-8-4-7-11(13(12)16)14(18)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBRGQYHMUFXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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